![molecular formula C10H15NO2 B7512353 N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)
N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide
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Overview
Description
N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide, also known as MAFP, is a chemical compound that has been widely studied for its potential applications in scientific research. MAFP is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body.
Scientific Research Applications
N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide has been used extensively as a tool compound to study the endocannabinoid system. It has been shown to inhibit FAAH activity both in vitro and in vivo, leading to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This has led to a better understanding of the role of endocannabinoids in various physiological processes, including pain, inflammation, and anxiety.
Mechanism of Action
N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide acts as a covalent inhibitor of FAAH, forming a stable adduct with the active site serine residue of the enzyme. This prevents the breakdown of endocannabinoids by FAAH, leading to increased levels of these compounds in the body. The exact mechanism by which endocannabinoids exert their effects is still under investigation, but it is thought to involve the activation of cannabinoid receptors in the brain and peripheral tissues.
Biochemical and Physiological Effects
The inhibition of FAAH by N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide leads to a number of biochemical and physiological effects. Increased levels of endocannabinoids have been shown to reduce pain and inflammation in animal models, and may also have anti-anxiety and anti-depressant effects. However, the effects of N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide are not limited to the endocannabinoid system, and it may also interact with other enzymes and receptors in the body.
Advantages and Limitations for Lab Experiments
N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of FAAH, with minimal off-target effects. It is also stable and easy to handle, making it suitable for use in a variety of experimental settings. However, there are also some limitations to the use of N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide. It is a covalent inhibitor, which means that it irreversibly binds to FAAH and cannot be washed out of cells or tissues. This can make it difficult to study the effects of short-term inhibition of FAAH. Additionally, N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide may have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide and the endocannabinoid system. One area of interest is the role of endocannabinoids in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that endocannabinoids may have neuroprotective effects, and N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide could be used to investigate this further. Another area of interest is the development of more selective FAAH inhibitors that can be used to study the effects of short-term inhibition. Finally, N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide could be used in combination with other compounds to investigate the interactions between the endocannabinoid system and other signaling pathways in the body.
Conclusion
In conclusion, N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide is a potent and selective inhibitor of FAAH that has been widely used as a tool compound in scientific research. It has led to a better understanding of the role of endocannabinoids in various physiological processes, and has potential applications in the treatment of pain, inflammation, and anxiety. While there are some limitations to the use of N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide, it remains an important tool for investigating the endocannabinoid system and its interactions with other signaling pathways in the body.
Synthesis Methods
The synthesis of N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide involves several steps, starting with the reaction of 5-methylfurfurylamine with N-methylpropanoyl chloride to form N-methyl-N-(5-methylfurfuryl)propanamide. This intermediate is then reacted with formaldehyde and hydrogen cyanide to form N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide. The final product is purified using column chromatography and characterized using spectroscopic techniques.
properties
IUPAC Name |
N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-10(12)11(3)7-9-6-5-8(2)13-9/h5-6H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDMBRINDVQFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)CC1=CC=C(O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide |
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